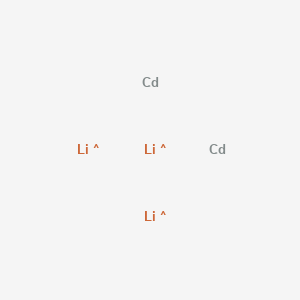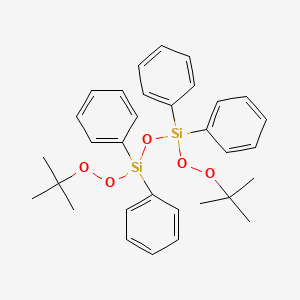
1,3-Bis(tert-butylperoxy)-1,1,3,3-tetraphenyldisiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(tert-butylperoxy)-1,1,3,3-tetraphenyldisiloxane is an organic peroxide compound known for its use as an initiator in polymerization reactions. This compound is characterized by its high thermal stability and ability to decompose into free radicals, making it valuable in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(tert-butylperoxy)-1,1,3,3-tetraphenyldisiloxane typically involves the reaction of tert-butyl hydroperoxide with a suitable silicon-containing precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the peroxide linkage.
Industrial Production Methods
Industrial production of this compound involves large-scale reactions in specialized reactors designed to handle the exothermic nature of peroxide formation. The process includes careful temperature control and the use of stabilizers to prevent premature decomposition.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(tert-butylperoxy)-1,1,3,3-tetraphenyldisiloxane primarily undergoes decomposition reactions, where it breaks down into free radicals. These radicals can initiate polymerization reactions, making the compound useful as a polymerization initiator.
Common Reagents and Conditions
The decomposition of this compound is typically induced by heat or the presence of metal ions, which act as catalysts. The reaction conditions often involve elevated temperatures to ensure complete decomposition and efficient radical formation.
Major Products Formed
The major products formed from the decomposition of this compound include tert-butyl radicals and various silicon-containing fragments. These radicals can further react with monomers to form polymers.
Applications De Recherche Scientifique
1,3-Bis(tert-butylperoxy)-1,1,3,3-tetraphenyldisiloxane has several applications in scientific research:
Chemistry: Used as an initiator in the polymerization of various monomers, including styrene and polyethylene.
Biology: Employed in the study of radical-induced biological processes and oxidative stress.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to generate radicals.
Industry: Utilized in the production of cross-linked polymers and as a curing agent in the manufacturing of rubber and plastics.
Mécanisme D'action
The mechanism of action of 1,3-Bis(tert-butylperoxy)-1,1,3,3-tetraphenyldisiloxane involves the homolytic cleavage of the peroxide bond, resulting in the formation of free radicals. These radicals can initiate chain reactions in polymerization processes or interact with other molecules to induce chemical changes. The molecular targets include unsaturated monomers and other reactive species.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane: Another organic peroxide used as a polymerization initiator.
Bis(tert-butylperoxy isopropyl) benzene peroxide: Commonly used in polymerization and cross-linking processes.
Uniqueness
1,3-Bis(tert-butylperoxy)-1,1,3,3-tetraphenyldisiloxane is unique due to its silicon-containing structure, which imparts additional thermal stability compared to other organic peroxides. This makes it particularly valuable in high-temperature applications and processes requiring prolonged radical generation.
Propriétés
Numéro CAS |
58110-09-1 |
|---|---|
Formule moléculaire |
C32H38O5Si2 |
Poids moléculaire |
558.8 g/mol |
Nom IUPAC |
tert-butylperoxy-[tert-butylperoxy(diphenyl)silyl]oxy-diphenylsilane |
InChI |
InChI=1S/C32H38O5Si2/c1-31(2,3)33-35-38(27-19-11-7-12-20-27,28-21-13-8-14-22-28)37-39(36-34-32(4,5)6,29-23-15-9-16-24-29)30-25-17-10-18-26-30/h7-26H,1-6H3 |
Clé InChI |
FCXCQBFWYQYQTJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)OOC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Azaspiro[2.5]oct-1-en-2-amine, N,N-dimethyl-](/img/structure/B14623303.png)
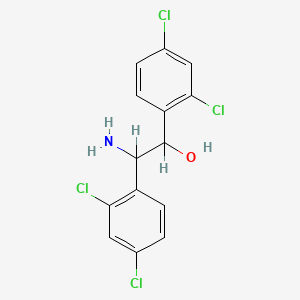
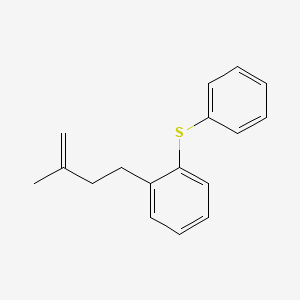

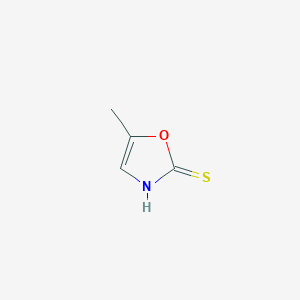
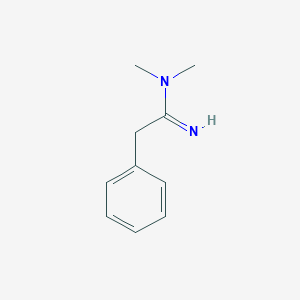
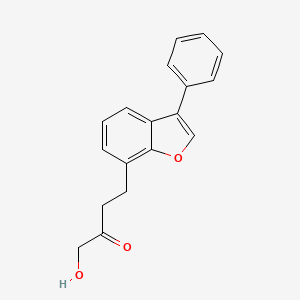
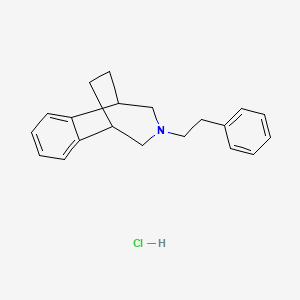
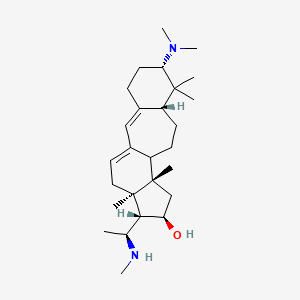
![1,4,8-Trioxa-9-azaspiro[4.6]undecane](/img/structure/B14623362.png)
